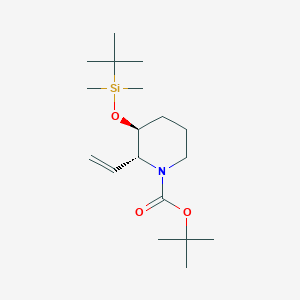
tert-Butyl (2R,3S)-3-((tert-butyldimethylsilyl)oxy)-2-vinylpiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2R,3S)-3-((tert-butyldimethylsilyl)oxy)-2-vinylpiperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyldimethylsilyl group and a vinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2R,3S)-3-((tert-butyldimethylsilyl)oxy)-2-vinylpiperidine-1-carboxylate typically involves multiple steps. One common approach is to start with a piperidine derivative and introduce the tert-butyldimethylsilyl group through a silylation reaction. The vinyl group can be introduced via a vinylation reaction. The tert-butyl ester group is often introduced using tert-butyl chloroformate under basic conditions .
Industrial Production Methods
the use of flow microreactor systems has been suggested for the efficient and sustainable synthesis of similar tert-butyl esters . These systems offer advantages such as improved reaction control, scalability, and reduced waste.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (2R,3S)-3-((tert-butyldimethylsilyl)oxy)-2-vinylpiperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The tert-butyldimethylsilyl group can be substituted with other silyl groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for epoxidation, reducing agents like lithium aluminum hydride for reduction, and various silylating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can yield epoxides, while reduction can yield ethyl derivatives .
Aplicaciones Científicas De Investigación
tert-Butyl (2R,3S)-3-((tert-butyldimethylsilyl)oxy)-2-vinylpiperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the development of new materials and catalysts
Mecanismo De Acción
The mechanism of action of tert-Butyl (2R,3S)-3-((tert-butyldimethylsilyl)oxy)-2-vinylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The tert-butyldimethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The vinyl group can participate in various chemical reactions, potentially forming covalent bonds with target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (2R,3S)-3-hydroxy-2-vinylpiperidine-1-carboxylate
- tert-Butyl (2R,3S)-3-((trimethylsilyl)oxy)-2-vinylpiperidine-1-carboxylate
Uniqueness
tert-Butyl (2R,3S)-3-((tert-butyldimethylsilyl)oxy)-2-vinylpiperidine-1-carboxylate is unique due to the presence of both the tert-butyldimethylsilyl and vinyl groups. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .
Propiedades
Fórmula molecular |
C18H35NO3Si |
|---|---|
Peso molecular |
341.6 g/mol |
Nombre IUPAC |
tert-butyl (2R,3S)-3-[tert-butyl(dimethyl)silyl]oxy-2-ethenylpiperidine-1-carboxylate |
InChI |
InChI=1S/C18H35NO3Si/c1-10-14-15(22-23(8,9)18(5,6)7)12-11-13-19(14)16(20)21-17(2,3)4/h10,14-15H,1,11-13H2,2-9H3/t14-,15+/m1/s1 |
Clave InChI |
OFJUHIJYHDQXGZ-CABCVRRESA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCC[C@@H]([C@H]1C=C)O[Si](C)(C)C(C)(C)C |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC(C1C=C)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


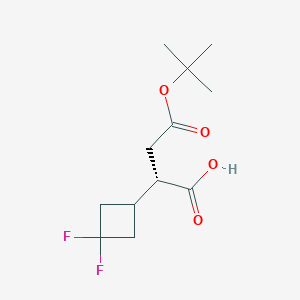
![(S)-3,3-Diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B12942983.png)


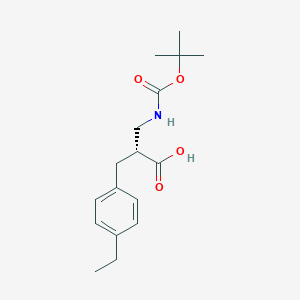
![(3R,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B12943002.png)
![3-(tert-Butyl) 5-ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3,5-dicarboxylate](/img/structure/B12943005.png)
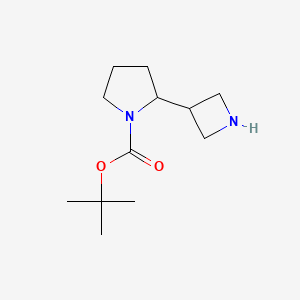
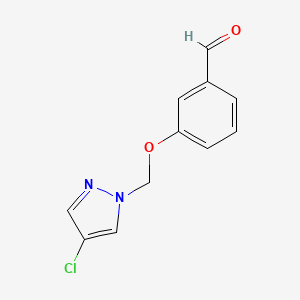

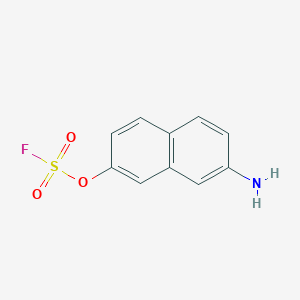
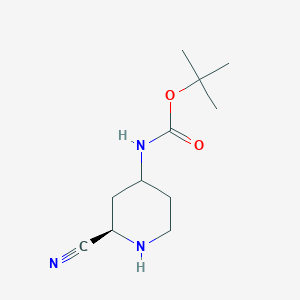

![Dispiro[2.0.2.1]heptane-7-acetic acid](/img/structure/B12943039.png)
